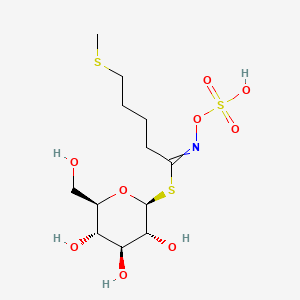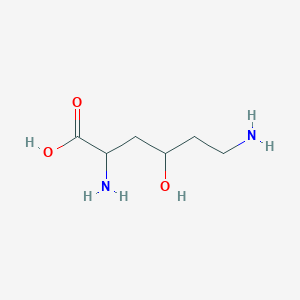
3-(Clorometil)piridina
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloromethylpyridine derivatives involves various strategies, highlighting the chemical ingenuity in functionalizing the pyridine ring. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine showcases the use of a POCl3/CH2Cl2/Et3N system, demonstrating the high selectivity of chlorination under mild conditions (Liang, 2007). Additionally, innovative approaches for the synthesis of complex pyridine derivatives involve the use of diazomethane for the creation of fused pyridine structures bearing the CHCl2-substituent, illustrating the diversity in synthetic methodologies for chloromethylpyridine compounds (Iaroshenko et al., 2011).
Molecular Structure Analysis
The structure of pyridine derivatives is crucial for their reactivity and properties. Structural studies on N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones reveal insights into the configurations and electronic properties of pyridine derivatives, which are essential for understanding their chemical behavior and potential applications in synthesis (Nelson et al., 1988).
Chemical Reactions and Properties
Chloromethylpyridines participate in a variety of chemical reactions due to their reactive chloromethyl group. For instance, 3-(dimethylboryl)pyridine demonstrates remarkable steric effects in scrambling reactions, highlighting the unique reactivity patterns of chloromethylpyridines in the presence of boryl groups (Wakabayashi et al., 2008). The versatility of chloromethylpyridines is further demonstrated in their application in the catalysis of transfer hydrogenation of ketones and oxidation of alcohols, showcasing their utility in synthetic chemistry (Prakash et al., 2012).
Aplicaciones Científicas De Investigación
Síntesis Orgánica
3-(Clorometil)piridina: es un intermedio versátil en la síntesis orgánica. Se utiliza para sintetizar varios compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos y agroquímicos {svg_1}. La reactividad del compuesto permite la introducción de anillos de piridina en moléculas más complejas, lo que puede conducir al desarrollo de nuevos fármacos y tratamientos.
Investigación Farmacéutica
En la investigación farmacéutica, This compound juega un papel en la síntesis de derivados de pirimidina, que han mostrado una gama de efectos farmacológicos, incluidas las propiedades antiinflamatorias {svg_2}. Estos derivados se están estudiando por su posible uso en nuevos agentes antiinflamatorios con mínima toxicidad.
Ciencia de Materiales
This compound: se utiliza en la ciencia de materiales para la funcionalización de piridinas. Este proceso es esencial para crear materiales con propiedades específicas, como ligandos para metales de transición y catalizadores {svg_3}. La capacidad de modificar el anillo de piridina a través de la funcionalización C-H es crucial para desarrollar nuevos materiales con las características deseadas.
Estudios Ambientales
El impacto ambiental de productos químicos como This compound también es un área importante de estudio. La investigación sobre la genotoxicidad de estos compuestos es esencial para comprender sus efectos a largo plazo en los ecosistemas y la salud humana {svg_4}. Esta investigación ayuda a evaluar los riesgos de seguridad y ambientales asociados con el uso de estos productos químicos.
Investigación Bioquímica
En bioquímica, se investigan los derivados de This compound por su actividad antibacteriana. Por ejemplo, los derivados de quitosán que contienen selenio sintetizados utilizando este compuesto han mostrado resultados prometedores contra bacterias como Staphylococcus aureus y Escherichia coli {svg_5}. Tales estudios son vitales para desarrollar nuevos fármacos antibacterianos.
Aplicaciones Industriales
This compound: encuentra aplicaciones industriales en la síntesis de productos químicos agrícolas, donde sirve como intermedio para crear compuestos que protegen los cultivos de plagas y enfermedades {svg_6}. Su papel en la síntesis de productos químicos veterinarios también destaca su importancia en el mantenimiento de la salud animal y la seguridad alimentaria.
Mecanismo De Acción
While the specific mechanism of action for 3-(Chloromethyl)pyridine is not explicitly mentioned in the search results, it is known that pyrimidines, a class of compounds similar to pyridines, exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
3-(Chloromethyl)pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage. It is also suspected of causing genetic defects . In case of a spill or leak, it is recommended to isolate the area, ensure adequate ventilation, and use personal protective equipment .
Propiedades
IUPAC Name |
3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCWYFDIQSALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6959-48-4 (hydrochloride) | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043825 | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3099-31-8 | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary toxicological concern associated with 3-(Chloromethyl)pyridine?
A: Research indicates that 3-(Chloromethyl)pyridine exhibits carcinogenic activity. In animal studies, oral administration of the compound led to the development of squamous-cell papillomas and carcinomas in the stomachs of both rats and mice. [, ] This suggests that 3-(Chloromethyl)pyridine can induce tumors at the site of topical application.
Q2: How does 3-(Chloromethyl)pyridine's structure influence its mutagenic potential?
A: While the exact mechanism is not fully elucidated in the provided research, a study comparing 3-(Chloromethyl)pyridine with its positional isomer, 2-(Chloromethyl)pyridine, offers some insights. [] Both compounds were tested for their ability to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in mice. Interestingly, only 3-(Chloromethyl)pyridine showed significant mutagenic activity, specifically causing an increased frequency of sister chromatid exchanges. This suggests that the specific position of the chloromethyl group on the pyridine ring plays a crucial role in determining the compound's mutagenic potential.
Q3: Can you explain the significance of the observation that 3-(Chloromethyl)pyridine induces DNA repair specifically in hamster hepatocytes?
A: Research using the hepatocyte primary culture/DNA repair assay reveals that 3-(Chloromethyl)pyridine was inactive in both rat and hamster hepatocyte systems, unlike other tested chemicals. [] This inactivity suggests that 3-(Chloromethyl)pyridine might not be metabolized into genotoxic metabolites by these hepatocytes or that the metabolic pathway for this compound differs significantly between species.
Q4: What is the role of 3-(Chloromethyl)pyridine in the synthesis of other chemical compounds?
A: 3-(Chloromethyl)pyridine acts as a versatile building block in organic synthesis. It is commonly employed to introduce a 3-pyridylmethyl group onto various molecules through nucleophilic substitution reactions. For instance, it has been successfully utilized in the synthesis of novel nicotinamide derivatives with potential pharmaceutical applications. [] Additionally, it serves as a key reagent in synthesizing complex heterocyclic compounds like 3,6-Dibromo-9-(3-pyridylmethyl)-9H-carbazole. [] The chlorine atom in 3-(Chloromethyl)pyridine can be readily displaced by nucleophiles, making it a highly useful synthetic intermediate.
Q5: How is 3-(Chloromethyl)pyridine utilized in coordination chemistry?
A: 3-(Chloromethyl)pyridine plays a crucial role in the synthesis of functionalized ligands for constructing cadmium complexes. [] Reacting it with 1,4,8,11-tetraazacyclotetradecane (cyclam) yields a tetrakis(3-pyridylmethyl) functionalized ligand, which then forms extended polymeric structures with cadmium salts. This highlights the utility of 3-(Chloromethyl)pyridine in building blocks for supramolecular coordination polymers with potential applications in materials science.
Q6: Can 3-(Chloromethyl)pyridine be transformed into other substituted pyridine derivatives?
A: Yes, 3-(Chloromethyl)pyridine serves as a starting material for synthesizing various substituted pyridine derivatives. One example is its use in the synthesis of nuclear chlorinated pyridine-3-carboxylic acids (nicotinic acids). [] This transformation involves oxidizing the chloromethyl group to a carboxylic acid, showcasing the versatility of 3-(Chloromethyl)pyridine in accessing diverse pyridine-based compounds.
Q7: Is there a method for synthesizing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine?
A: Research outlines a five-step synthetic route for preparing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine from 5-Bromonicotinic acid. [] This approach involves esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, offering an effective pathway for obtaining this specific derivative.
Q8: What analytical techniques are employed to characterize 3-(Chloromethyl)pyridine and its derivatives?
A8: Various analytical methods are used to characterize 3-(Chloromethyl)pyridine and its derivatives. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method helps determine the structure and purity of the compounds by analyzing the magnetic properties of atomic nuclei. [, , ]
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation. []
- Mass Spectrometry (MS): MS methods, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), are used to determine the molecular weight and fragmentation patterns of the compounds, providing valuable information about their structure and composition. []
- Elemental Analysis: This technique measures the percentage of each element present in a compound, confirming its chemical composition and purity. []
- X-ray Diffraction: This method is specifically employed to determine the three-dimensional structure of crystalline compounds, providing insights into their molecular packing and intermolecular interactions. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

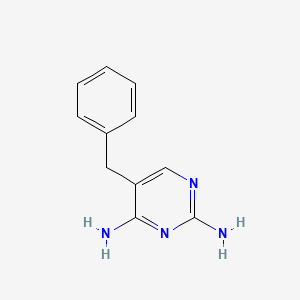
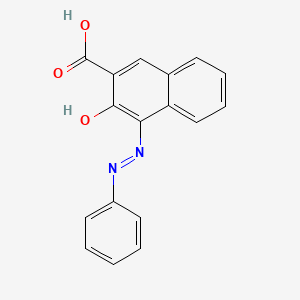
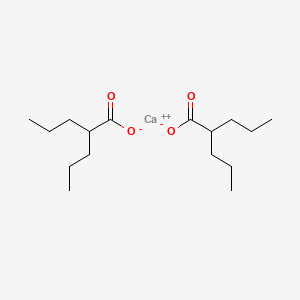
![4-amino-1-[[(5S)-2-(2-octadecoxyethoxy)-2-oxo-1,4,2$l^{5}-dioxaphosphinan-5-yl]methyl]pyrimidin-2-one](/img/structure/B1204548.png)
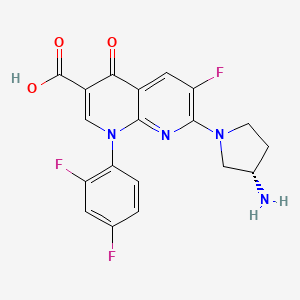

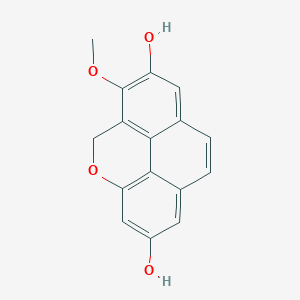
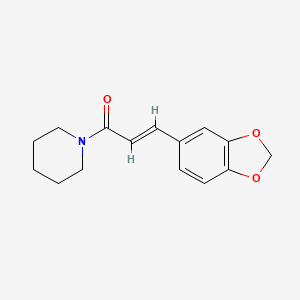
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid ethyl ester](/img/structure/B1204558.png)
